molecular formula C7H5N3 B14242062 5,8-Methanoimidazo[1,5-A]pyrazine CAS No. 386264-41-1

5,8-Methanoimidazo[1,5-A]pyrazine

Cat. No.: B14242062
CAS No.: 386264-41-1
M. Wt: 131.13 g/mol
InChI Key: AUCGCCXVRLNVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Methanoimidazo[1,5-A]pyrazine: is a heterocyclic compound that features a fused ring system combining imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Methanoimidazo[1,5-A]pyrazine typically involves cyclocondensation reactions. One common method includes the reaction of imidazole derivatives with pyrazine derivatives under specific conditions that promote the formation of the fused ring system. Cycloaddition and oxidative cyclization are also employed in the synthesis of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions using readily available starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5,8-Methanoimidazo[1,5-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

5,8-Methanoimidazo[1,5-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Methanoimidazo[1,5-A]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

  • Imidazo[1,5-A]pyridine
  • Imidazo[1,5-A]pyrimidine
  • Imidazo[1,5-A]pyrazole

Comparison: 5,8-Methanoimidazo[1,5-A]pyrazine is unique due to its fused ring system, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

386264-41-1

Molecular Formula

C7H5N3

Molecular Weight

131.13 g/mol

IUPAC Name

2,4,8-triazatricyclo[5.2.1.02,6]deca-1(9),3,5,7-tetraene

InChI

InChI=1S/C7H5N3/c1-5-2-9-6(1)7-3-8-4-10(5)7/h2-4H,1H2

InChI Key

AUCGCCXVRLNVPT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C1C3=CN=CN23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.